molecular formula C7H3ClF3NO2 B052861 4-Chloro-3-nitrobenzotrifluoride CAS No. 121-17-5

4-Chloro-3-nitrobenzotrifluoride

Cat. No. B052861
CAS RN: 121-17-5
M. Wt: 225.55 g/mol
InChI Key: TZGFQIXRVUHDLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-3-nitrobenzotrifluoride and related compounds involves multistep chemical processes that include nitration, chlorination, and the introduction of trifluoromethyl groups. A study by Křupková et al. (2013) discusses the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, as a building block for the solid-phase synthesis of various heterocyclic scaffolds, highlighting the compound's utility in heterocyclic oriented synthesis (HOS) (Křupková et al., 2013).

Molecular Structure Analysis

The crystal and molecular structures of 4-Chloro-3-nitrobenzotrifluoride derivatives have been studied extensively to understand their chemical behavior and reactivity. Lynch and Mcclenaghan (2003) prepared and analyzed the crystal structures of two chemical isomers of 3-nitrobenzotrifluoride, revealing insights into their conformation and packing in the solid state (Lynch & Mcclenaghan, 2003).

Chemical Reactions and Properties

The chemical reactions of 4-Chloro-3-nitrobenzotrifluoride often involve nucleophilic substitution, reduction of the nitro group, and reactions with various nucleophiles to introduce new functional groups. Chen et al. (1990) described the reactions of 3-nitro-4-chlorobenzotrifluoride with five-membered heterocycles, leading to the formation of S-linked and N-substituted heterocycles, demonstrating the compound's reactivity and versatility in organic synthesis (Chen et al., 1990).

Scientific Research Applications

  • Crystallography and Material Science :

    • 4-Chloro-3-nitrobenzotrifluoride and its isomers have been used in the study of crystal structures, revealing insights into molecular conformation and packing in different crystal systems. Such research is crucial in understanding material properties and designing new materials (Lynch & Mcclenaghan, 2003).
  • Synthesis of Heterocyclic Compounds :

    • It serves as a building block in the synthesis of various heterocyclic scaffolds, which are crucial in drug discovery. Researchers have explored its utility in creating diverse libraries of nitrogenous heterocycles, significant in pharmaceutical research (Křupková et al., 2013).
  • Analytical Chemistry and Environmental Studies :

    • In analytical chemistry, 4-Chloro-3-nitrobenzotrifluoride is used in methods like GC-MS/MS for the estimation of genotoxic impurities in pharmaceuticals, highlighting its role in ensuring drug safety (Rupakula & Gundlapalli, 2021).
    • It is also involved in the study of groundwater contamination, aiding in the detection and quantification of various benzotrifluoride derivatives, which is crucial for environmental monitoring and remediation efforts (Lava et al., 2013).
  • Thermal Analysis and Stability Studies :

    • Studies on the thermal stability of its derivatives, such as 4-chloro-2-nitrobenzoates and 4-chloro-3-nitrobenzoates, provide vital information for their safe handling and usage in various applications. This research is particularly important in material science and safety (Ferenc et al., 2006).

Safety And Hazards

4-Chloro-3-nitrobenzotrifluoride is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

1-chloro-2-nitro-4-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H3ClF3NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H
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InChI Key

TZGFQIXRVUHDLE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl
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Molecular Formula

C7H3ClF3NO2
Record name 3-NITRO-4-CHLOROBENZOTRIFLUORIDE
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DSSTOX Substance ID

DTXSID2024799
Record name 4-Chloro-3-nitrobenzotrifluoride
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Molecular Weight

225.55 g/mol
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Physical Description

3-nitro-4-chlorobenzotrifluoride appears as a colorless to dark-colored liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless to dark-colored liquid; [CAMEO] Yellow liquid;
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Record name 4-Chloro-3-nitrobenzotrifluoride
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Boiling Point

432.7 °F at 760 mmHg (NTP, 1992)
Record name 3-NITRO-4-CHLOROBENZOTRIFLUORIDE
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Solubility

Insoluble (NTP, 1992)
Record name 3-NITRO-4-CHLOROBENZOTRIFLUORIDE
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Density

1.542 at 59.9 °F (NTP, 1992) - Denser than water; will sink
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Product Name

4-Chloro-3-nitrobenzotrifluoride

CAS RN

121-17-5
Record name 3-NITRO-4-CHLOROBENZOTRIFLUORIDE
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Record name 1-Chloro-2-nitro-4-(trifluoromethyl)benzene
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Record name Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-
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Melting Point

27.5 °F (NTP, 1992)
Record name 3-NITRO-4-CHLOROBENZOTRIFLUORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
S Copelli, M Derudi, CS Cattaneo, G Nano… - Process safety and …, 2014 - Elsevier
… the main reactions considered into the 4-Chloro-3-nitrobenzotrifluoride synthesis:(A.1) 1 . … , B is the nitronium ion, C is 4-Chloro-3-nitrobenzotrifluoride (desired product), D is water and …
Number of citations: 37 www.sciencedirect.com
RL Toranzo, RV Caneda, JA Brieux - Journal of the American …, 1966 - ACS Publications
We now report the reactions of 4-chloro-3-nitrobenzotrifluoride with piperidine and N-deuteriopiperidine in benzeneat 35; these reactions show an over-all isotope effect fcT (H)/kT (D)= …
Number of citations: 11 pubs.acs.org
TC Frazier, CR WALTER Jr… - The Journal of Organic …, 1961 - ACS Publications
… 4-Chloro-3-nitrobenzotrifluoride (I) was treated with ethanolic potassium hydroxide to give 4-ethoxy-3-nitrobenzotrifluoride (II), which was con-verted to III by reduction. The …
Number of citations: 4 pubs.acs.org
JJ D'Amico, CC Tung, WE Dahl - The Journal of Organic …, 1977 - ACS Publications
… The procedure was identical with that described for product 3 except that 0.2 mol of 4-chloro-3-nitrobenzotrifluoride was substituted for the 4-chloro-3,5-dinitrobenzotrifluoride and the …
Number of citations: 12 pubs.acs.org
JJ D'Amico, CC Tung, WE Dahl… - The Journal of Organic …, 1977 - ACS Publications
… , and solvent, the reaction of 4-chloro-3-nitrobenzotrifluoride with potassium ethyl or isopropyl … -3,5-dinitrobenzotrifluoride or 4-chloro-3-nitrobenzotrifluoride afforded the products as il…
Number of citations: 12 pubs.acs.org
JJ D'Amico, CC Tung, WE Dahl… - The Journal of Organic …, 1976 - ACS Publications
… with 4-chloro-3-nitrobenzotrifluoride or 4-chloro-3,5-dinitrobenzotrifluoride furnished a novel … dithiocarbamic acids with 4chloro- 3 -nitrobenzotrifluoride in dimethylformamide at 80-90 C …
Number of citations: 24 pubs.acs.org
MR Pettit, JC Tatlow - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… To a solution of 4-chloro3-nitrobenzotrifluoride (2.15 g.) in ethyl alcohol (11 cc) a solution of potassium hydroxide (3.3 g.) in water (11 cc) was added. The mixture was refluxed for 15 hr., …
Number of citations: 8 pubs.rsc.org
F Maestri, S Copelli, R Rota, L Gigante… - Industrial & …, 2009 - ACS Publications
… in the agrochemical industry, which is the nitration, through mixed acids, of 4-chlorobenzotrifluoride (in the following referred to as 4-chloroBTF) to 4-chloro-3-nitrobenzotrifluoride (in the …
Number of citations: 36 pubs.acs.org
F Belsito, L Boniforti, R Dommarco, G Laguzzi - 1979 - pascal-francis.inist.fr
Keyword (fr) SPECTRE MASSE SCHEMA FRAGMENTATION IMPACT ELECTRON HYDROCARBURE HALOGENE COMPOSE BENZENIQUE ANALYSE QUANTITATIVE POLLUTION …
Number of citations: 3 pascal-francis.inist.fr
F Pietra, F Del Cima - Tetrahedron Letters, 1970 - Elsevier
… of the rate-limiting step is also suggested as the origin of the above discussed disagreement of experimental results for the reaction of piperidine with 4-chloro-3-nitrobenzotrifluoride. …
Number of citations: 2 www.sciencedirect.com

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